2-[2-(Methylamino)ethoxy]ethan-1-ol 2-[2-(Methylamino)ethoxy]ethan-1-ol Hydroxy-PEG1-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.
Brand Name: Vulcanchem
CAS No.: 85475-01-0
VCID: VC0530185
InChI: InChI=1S/C5H13NO2/c1-6-2-4-8-5-3-7/h6-7H,2-5H2,1H3
SMILES: CNCCOCCO
Molecular Formula: C5H13NO2
Molecular Weight: 119.16 g/mol

2-[2-(Methylamino)ethoxy]ethan-1-ol

CAS No.: 85475-01-0

Cat. No.: VC0530185

Molecular Formula: C5H13NO2

Molecular Weight: 119.16 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-[2-(Methylamino)ethoxy]ethan-1-ol - 85475-01-0

Specification

CAS No. 85475-01-0
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
IUPAC Name 2-[2-(methylamino)ethoxy]ethanol
Standard InChI InChI=1S/C5H13NO2/c1-6-2-4-8-5-3-7/h6-7H,2-5H2,1H3
Standard InChI Key IPKWSCDDLHLVMC-UHFFFAOYSA-N
SMILES CNCCOCCO
Canonical SMILES CNCCOCCO
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-[2-(Methylamino)ethoxy]ethan-1-ol is a secondary amine derivative with a molecular weight of 119.16 g/mol . Its IUPAC name, 2-[2-(methylamino)ethoxy]ethanol, reflects its ethoxyethanol backbone substituted with a methylamino group at the second carbon. Key identifiers include:

PropertyValueSource
CAS Number85475-01-0
Molecular FormulaC₅H₁₃NO₂
SMILESCNCCOCCO
InChI KeyIPKWSCDDLHLVMC-UHFFFAOYSA-N
DSSTox Substance IDDTXSID70573539

The compound’s structure enables hydrogen bonding via its hydroxyl and amine groups, contributing to its solubility in polar solvents like water and ethanol .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-[2-(methylamino)ethoxy]ethan-1-ol is inferred from methods used for analogous compounds like DMAEE. A two-step process is hypothesized:

  • Reaction of Methylamine with Ethylene Oxide:
    Methylamine (CH₃NH₂) reacts with ethylene oxide under controlled conditions to form 2-(methylamino)ethanol :

    CH₃NH₂+C₂H₄OCH₃NHCH₂CH₂OH\text{CH₃NH₂} + \text{C₂H₄O} \rightarrow \text{CH₃NHCH₂CH₂OH}
  • Ethoxylation:
    The intermediate undergoes further ethoxylation to attach the second ethoxy group, yielding the final product :

    CH₃NHCH₂CH₂OH+C₂H₄OCH₃NHCH₂CH₂OCH₂CH₂OH\text{CH₃NHCH₂CH₂OH} + \text{C₂H₄O} \rightarrow \text{CH₃NHCH₂CH₂OCH₂CH₂OH}

Industrial production likely employs continuous reactors to optimize yield and purity, though specific details remain proprietary .

Purification Methods

Post-synthesis purification involves distillation to remove unreacted monomers and byproducts. Chromatographic techniques may enhance purity for research-grade material .

Physicochemical Properties

Solubility and Stability

The compound’s dual functional groups confer amphiphilic properties, enabling miscibility in both aqueous and organic phases. It is stable under ambient conditions but may degrade in strongly acidic or alkaline environments due to hydrolysis of the ether or amine bonds .

Thermal Behavior

Differential scanning calorimetry (DSC) data for analogs like DMAEE show glass transition temperatures (T₉) near -70°C, suggesting similar low-temperature flexibility for 2-[2-(methylamino)ethoxy]ethan-1-ol .

Comparative Analysis with Structural Analogs

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE)

DMAEE (CAS 1704-03-0) differs by having a dimethylamino group instead of methylamino. Key contrasts include:

Property2-[2-(Methylamino)ethoxy]ethan-1-olDMAEE
Molecular FormulaC₅H₁₃NO₂C₆H₁₅NO₂
Boiling PointNot reported230–235°C
ApplicationsResearch intermediateSurfactant

The methylamino group in 2-[2-(methylamino)ethoxy]ethan-1-ol reduces steric hindrance compared to DMAEE, potentially enhancing reactivity in nucleophilic substitutions .

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